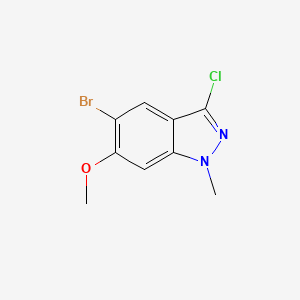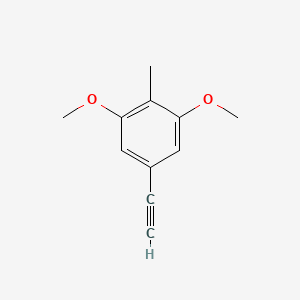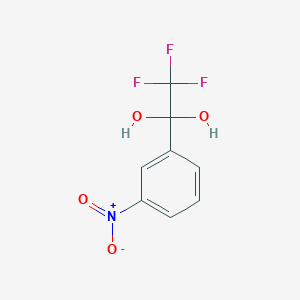
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol typically involves the reaction of 2,2,2-trifluoroacetophenone with nitric acid under controlled conditions. The reaction proceeds through nitration, followed by reduction and subsequent hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone or 2,2,2-trifluoro-1-(3-nitrophenyl)acetic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl and nitrophenyl groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The compound’s ability to modulate enzyme activity and protein function is also of interest in understanding its mechanism of action.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-aminophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization and reactivity. This combination of features makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H6F3NO4 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-nitrophenyl)ethane-1,1-diol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-2-1-3-6(4-5)12(15)16/h1-4,13-14H |
InChI 键 |
CHFOOOCBAANQBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




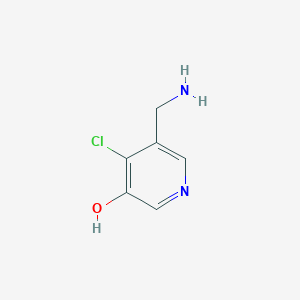
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)


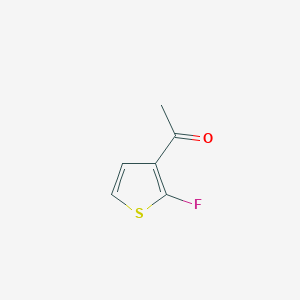


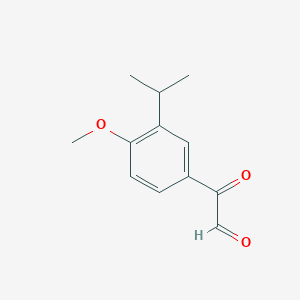
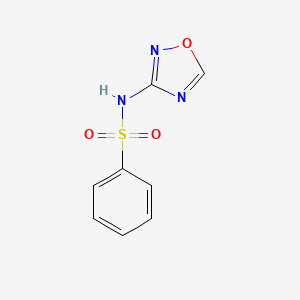
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
